molecular formula C21H25ClN6O3 B2932262 1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide CAS No. 893969-52-3

1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide

Cat. No. B2932262
CAS RN: 893969-52-3
M. Wt: 444.92
InChI Key: HXWVSZKSRDPOLN-UHFFFAOYSA-N
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Description

1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H25ClN6O3 and its molecular weight is 444.92. The purity is usually 95%.
The exact mass of the compound 1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

One study focuses on the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, employing AM1 molecular orbital method for conformational analysis. This research provides insights into the structural requirements for binding to the CB1 receptor and could have implications for the design of new cannabinoid receptor ligands (Shim et al., 2002).

Polymer Synthesis and Applications

Another area of application is in the synthesis of polyamides containing theophylline and thymine, showcasing the compound's role in creating materials with specific molecular weights and solubility properties. This has potential applications in developing new polymeric materials for various industries (Hattori & Kinoshita, 1979).

Antimyotonic Agents Development

Research into constrained analogues of tocainide, a compound structurally related to the one , demonstrates the potential for developing potent skeletal muscle sodium channel blockers, which could be used as antimyotonic agents. This indicates the compound's relevance in therapeutic contexts related to muscle disorders (Catalano et al., 2008).

Glycine Transporter 1 Inhibition

Another study identifies a structurally diverse compound as a potent and orally available glycine transporter 1 inhibitor, suggesting potential applications in treating disorders related to glycine transport abnormalities. This highlights the compound's relevance in neuropharmacology and the development of CNS-targeted therapies (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

The discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase points towards applications in modulating inflammatory responses and potentially treating diseases where inflammation plays a key role. This underscores the compound's importance in medicinal chemistry research focused on anti-inflammatory therapies (Thalji et al., 2013).

properties

IUPAC Name

1-[[7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-25-19-17(20(30)26(2)21(25)31)28(11-13-3-5-15(22)6-4-13)16(24-19)12-27-9-7-14(8-10-27)18(23)29/h3-6,14H,7-12H2,1-2H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWVSZKSRDPOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl}methyl)piperidine-4-carboxamide

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